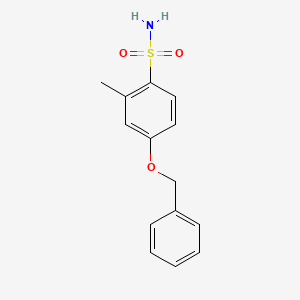
n-Phenethylcyclobutanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Phenethylcyclobutanamine is an organic compound that features a cyclobutane ring attached to a phenethylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Phenethylcyclobutanamine typically involves the reaction of cyclobutanone with phenethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction is performed in a solvent like methanol or ethanol at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
n-Phenethylcyclobutanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines.
Aplicaciones Científicas De Investigación
n-Phenethylcyclobutanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of n-Phenethylcyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
n-Phenethylcyclobutanamine can be compared with other similar compounds, such as:
Cyclobutylamine: Similar in structure but lacks the phenethyl group.
Phenethylamine: Lacks the cyclobutane ring but shares the phenethyl moiety.
Uniqueness
This compound is unique due to the combination of the cyclobutane ring and phenethylamine moiety, which imparts distinct chemical and biological properties. This combination allows for unique interactions and applications that are not possible with either cyclobutylamine or phenethylamine alone.
Propiedades
Fórmula molecular |
C12H17N |
|---|---|
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
N-(2-phenylethyl)cyclobutanamine |
InChI |
InChI=1S/C12H17N/c1-2-5-11(6-3-1)9-10-13-12-7-4-8-12/h1-3,5-6,12-13H,4,7-10H2 |
Clave InChI |
HRVCWZUNLPBJCU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)NCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



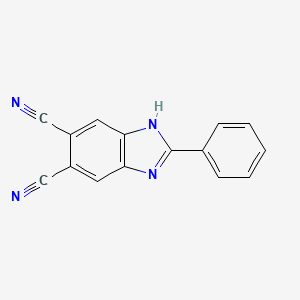
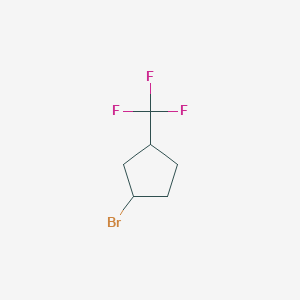

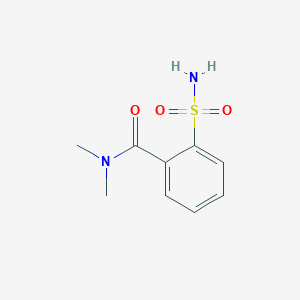
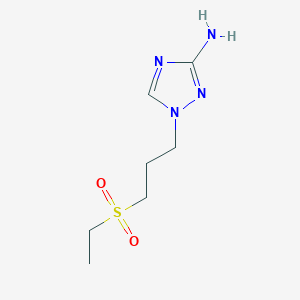

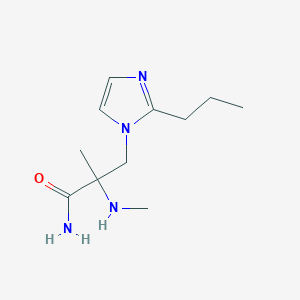
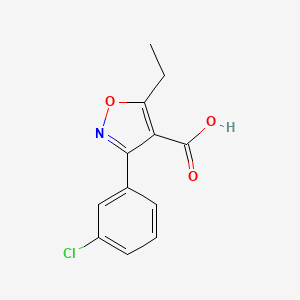
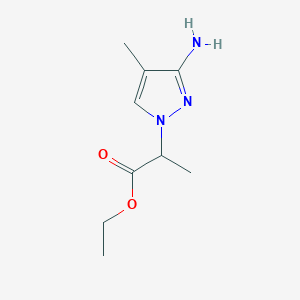
![4-[3-[2-[10-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]anthracen-9-yl]ethynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13638033.png)


